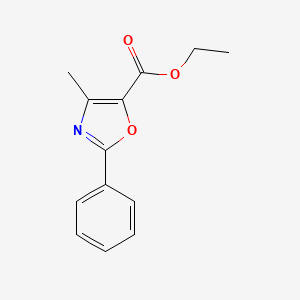

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Beschreibung

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS: 4620-52-4) is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2, a methyl group at position 4, and an ethyl ester at position 3. This compound is widely utilized in biochemical research, particularly as a ligand in catalytic systems and as an intermediate in organic synthesis . Its structural features, including aromatic stabilization from the phenyl group and steric effects from the methyl substituent, influence its reactivity and applications.

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUXWFHGMSDULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484081 | |

| Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4620-52-4 | |

| Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of N-Formylalanine Esters

The patent (CN110423226A) details a method for synthesizing 4-methyl-5-alkoxy oxazoles via cyclization of N-formylalanine esters using solid acid catalysts. Adapting this approach for the target compound would require:

- Starting material : A phenyl-substituted N-formylalanine ester (e.g., N-formyl-α-phenylalanine ethyl ester).

- Catalyst : Solid acids like zeolites or sulfonated resins.

- Conditions : Solvent-free or low-polarity solvents (e.g., toluene) at 80–120°C.

Advantages : High yields (>85%), reduced waste, and scalability.

Limitations : Requires custom synthesis of the phenyl-substituted precursor.

Robinson-Gabriel Synthesis

This classical method involves cyclodehydration of β-hydroxyamides or β-ketoamides. For the target compound:

- Precursor : Ethyl 2-benzamidoacetoacetate.

- Dehydrating Agents : POCl₃, PPA, or Burgess’ reagent.

- Conditions : 0–5°C, followed by gradual warming to room temperature.

1. Dissolve ethyl 2-benzamidoacetoacetate (1.0 eq) in dry DCM.

2. Add POCl₃ (1.2 eq) dropwise under N₂.

3. Stir at 0°C for 1 h, then warm to 25°C for 6 h.

4. Quench with NaHCO₃, extract with DCM, and purify via column chromatography.

Expected Yield : 65–75% (based on analogous oxazole syntheses).

Hantzsch Oxazole Synthesis

This method employs α-haloketones and amides:

- Reactants : Ethyl 3-bromoacetoacetate and benzamide.

- Conditions : Reflux in ethanol with NaHCO₃.

- Nucleophilic substitution to form the intermediate.

- Cyclization and aromatization.

Challenges : Lower regioselectivity for the 2-phenyl substituent.

Continuous flow synthesis (as referenced for analogous oxazoles) could enhance efficiency:

- Reactor Setup : Packed-bed with MnO₂ or solid acid catalysts.

- Throughput : 10–20 L/h.

- Yield : >90% (theoretical, assuming optimized conditions).

Critical Analysis of Methods

| Method | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Cyclization (Solid Acid) | 85–90 | High | High |

| Robinson-Gabriel | 65–75 | Moderate | Moderate |

| Hantzsch | 50–60 | Low | Low |

Recommendation : The solid acid-catalyzed cyclization method is most promising for industrial applications due to its high yield and minimal waste. Academic settings may prefer Robinson-Gabriel synthesis for flexibility in modifying substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its unique structure allows it to exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against several bacterial strains, making it a candidate for further research in antibiotic development.

- Anticancer Activity : Research has shown that derivatives of similar compounds often exhibit significant cytotoxic effects against various cancer cell lines. The oxazole ring facilitates interactions with enzymes involved in cancer proliferation.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various reactions such as:

- Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction : Employing lithium aluminum hydride to produce alcohols or amines.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.

Materials Science

The compound is also utilized in the development of advanced materials, particularly in the field of organic electronics:

- Organic Light Emitting Diodes (OLEDs) : this compound can be incorporated into the design of OLEDs due to its photophysical properties. Its ability to emit light upon electrical stimulation makes it suitable for use in display technologies.

Wirkmechanismus

The mechanism of action of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate involves its interaction with molecular targets in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazole and Thiazole Derivatives

Structural and Electronic Comparisons

The electronic and steric properties of oxazole derivatives are highly dependent on substituent positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxazole/Thiazole Derivatives

Key Observations:

Electronic Effects :

- The phenyl group at position 2 in the target compound enhances resonance stabilization, reducing electrophilicity compared to bromo-substituted analogs (e.g., Ethyl 2-bromo-1,3-oxazole-5-carboxylate) .

- Thiazole derivatives (e.g., 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid) exhibit distinct electronic profiles due to sulfur’s polarizability, leading to altered reactivity in nucleophilic substitutions .

Steric Effects :

- The methyl group at position 4 introduces steric hindrance, which can influence catalytic activity. For example, palladium-catalyzed alkylation of Ethyl 4-methyl-1,3-oxazole-5-carboxylate with cyclohexyl iodide achieved 72% yield under optimized conditions, whereas sterically bulky analogs may require modified reaction parameters .

Solubility and Crystallinity :

- Hydroxy-substituted derivatives (e.g., Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate) exhibit improved solubility in polar solvents due to hydrogen bonding, contrasting with the hydrophobic phenyl group in the target compound .

- Crystal structure analyses (e.g., Ethyl 4-methylthio-3-phenyl-2-thioxo-dihydro-oxazole-5-carboxylate) reveal that dihedral angles between aromatic rings and the heterocycle affect packing efficiency and intermolecular interactions .

Physicochemical Properties

Melting Points and Stability :

- Thiazole derivatives generally exhibit higher melting points (e.g., 214–215°C for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid) compared to oxazoles, attributed to stronger intermolecular forces from sulfur .

- The target compound’s ester group contributes to lower melting points, enhancing its utility in liquid-phase reactions .

Biologische Aktivität

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors that modulate biological processes.

| Property | Details |

|---|---|

| Molecular Formula | C12H13N1O3 |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Oxazole ring, Carboxylate ester |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that it can act as an inhibitor or activator of various enzymes and receptors. For example, it has been shown to inhibit bacterial enzymes, leading to antimicrobial effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as inflammation and cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. Preliminary studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of similar oxazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. This suggests that this compound may have therapeutic potential in oncology.

Case Studies and Research Findings

Recent studies have explored the structure–activity relationship (SAR) of oxazole derivatives, including this compound. These studies aim to identify modifications that enhance biological activity while maintaining favorable pharmacokinetic properties.

Example Study:

In a study focusing on the synthesis and biological evaluation of oxazole derivatives, researchers identified several analogues with improved potency against specific targets. The results indicated that modifications at the phenyl position significantly influenced the compound's efficacy as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-methylthiazole | C6H6N2OS | Antimicrobial |

| Ethyl 5-phenyloxazole | C11H9N1O2 | Anti-inflammatory |

| Methyl 4-chloro-5-phenyloxazole | C11H8ClN1O2 | Anticancer |

The presence of both oxazole and carboxylic acid functionalities in Ethyl 4-methyl-2-phenyloxazole distinguishes it from these compounds and may contribute to its unique biological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, and how can reaction yields be optimized?

- Methodology : A typical synthesis involves cyclocondensation of appropriate precursors (e.g., ethyl acetoacetate derivatives with phenyl-substituted nitriles or urea derivatives) under reflux conditions in ethanol or DMF. For example, refluxing methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate with Boc anhydride in the presence of DIEA and DMAP achieves Boc-protected intermediates with ~70% yield . Optimization strategies include adjusting stoichiometry, using catalysts like DMAP, and controlled temperature gradients. Purification via vacuum filtration and solvent washing (e.g., hexanes) improves purity.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify substituent patterns, such as methyl (δ 2.19–2.29 ppm) and ester groups (δ 3.69–3.76 ppm) .

- Mass spectrometry : EI-MS confirms molecular ion peaks (e.g., m/z 270.122 for Boc-protected analogs) .

- X-ray crystallography : SHELX programs refine crystal structures, with validation via R-factor and electron density maps .

Advanced Research Questions

Q. How can crystallographic data for this compound be rigorously validated, and what software tools are essential?

- Methodology :

- Use SHELXL for small-molecule refinement, ensuring convergence of R1/wR2 values (<5% for high-resolution data). Check for missed symmetry or twinning using PLATON .

- Validate hydrogen bonding and geometry with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

- Cross-reference with the Cambridge Structural Database (CSD) to identify deviations from expected bond lengths/angles .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions (e.g., NMR chemical shifts)?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Discrepancies may indicate tautomeric equilibria or solvent effects .

- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that broaden signals .

- Re-examine crystallographic data for polymorphic forms that alter solid-state vs. solution-phase behavior .

Q. How can hydrogen bonding networks and supramolecular assembly be systematically analyzed in crystals of this compound?

- Methodology :

- Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Calculate hydrogen bond metrics (distance/angle) using SHELXL and visualize with Mercury or ORTEP-3 .

- Correlate packing motifs with physicochemical properties (e.g., solubility) by analyzing void volumes via PLATON .

Q. What computational approaches are effective for modeling the electronic structure and reactivity of this oxazole derivative?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/def2-TZVP level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability under experimental conditions .

- Validate computational models against experimental IR/Raman spectra for vibrational mode assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.